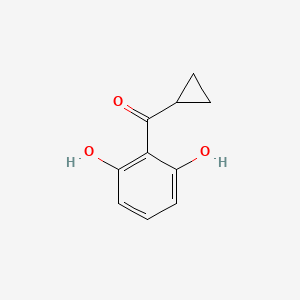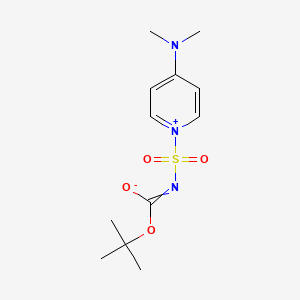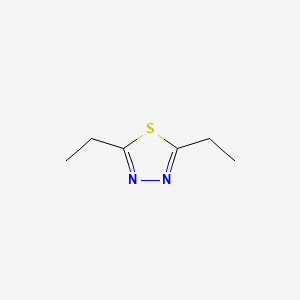
Cyclopropyl(2,6-dihydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(2,6-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O3 This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring that has two hydroxyl groups at the 2 and 6 positions, and a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dihydroxyphenyl)methanone typically involves the cyclopropanation of a suitable phenyl precursor followed by the introduction of hydroxyl groups at the 2 and 6 positions. One common method involves the use of cyclopropyl bromide and a phenyl compound under basic conditions to form the cyclopropyl-phenyl intermediate. This intermediate is then subjected to hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Cyclopropyl(2,6-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Ethers, esters, or other substituted phenyl derivatives.
科学的研究の応用
Cyclopropyl(2,6-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopropyl(2,6-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Cyclopropyl(2,6-dihydroxyphenyl)methanone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenol: Similar structure but lacks the methanone group.
Cyclopropyl-(2,4-dihydroxy-phenyl)-methanone: Similar structure but with hydroxyl groups at different positions.
Uniqueness: The presence of both the cyclopropyl group and the 2,6-dihydroxy substitution pattern makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological and chemical properties not observed in other similar compounds.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
cyclopropyl-(2,6-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C10H10O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,11-12H,4-5H2 |
InChIキー |
JFNFELDJFOZGSX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=C(C=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)









![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)

